

Unveiling the Selectivity of 4-Cinnolinol-Based Inhibitors: A Comparative Analysis

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Compound of Interest

Compound Name: **4-Cinnolinol**

Cat. No.: **B105057**

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For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the cross-reactivity and selectivity of **4-Cinnolinol**-based inhibitors, with a focus on their activity as PI3K inhibitors. Due to the limited availability of broad-panel kinase screening data for this specific compound class, this guide leverages available data on cinnoline derivatives and draws comparisons with other well-characterized kinase inhibitors targeting similar pathways.

Comparative Analysis of Inhibitor Potency and Selectivity

Recent studies have highlighted the potential of cinnoline derivatives as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway, a critical signaling cascade often dysregulated in cancer.^[1] The following table summarizes the inhibitory activity of a series of cinnoline derivatives against PI3K isoforms and selected cancer cell lines.^[1] For comparative context, data for representative alternative kinase inhibitors are also included.

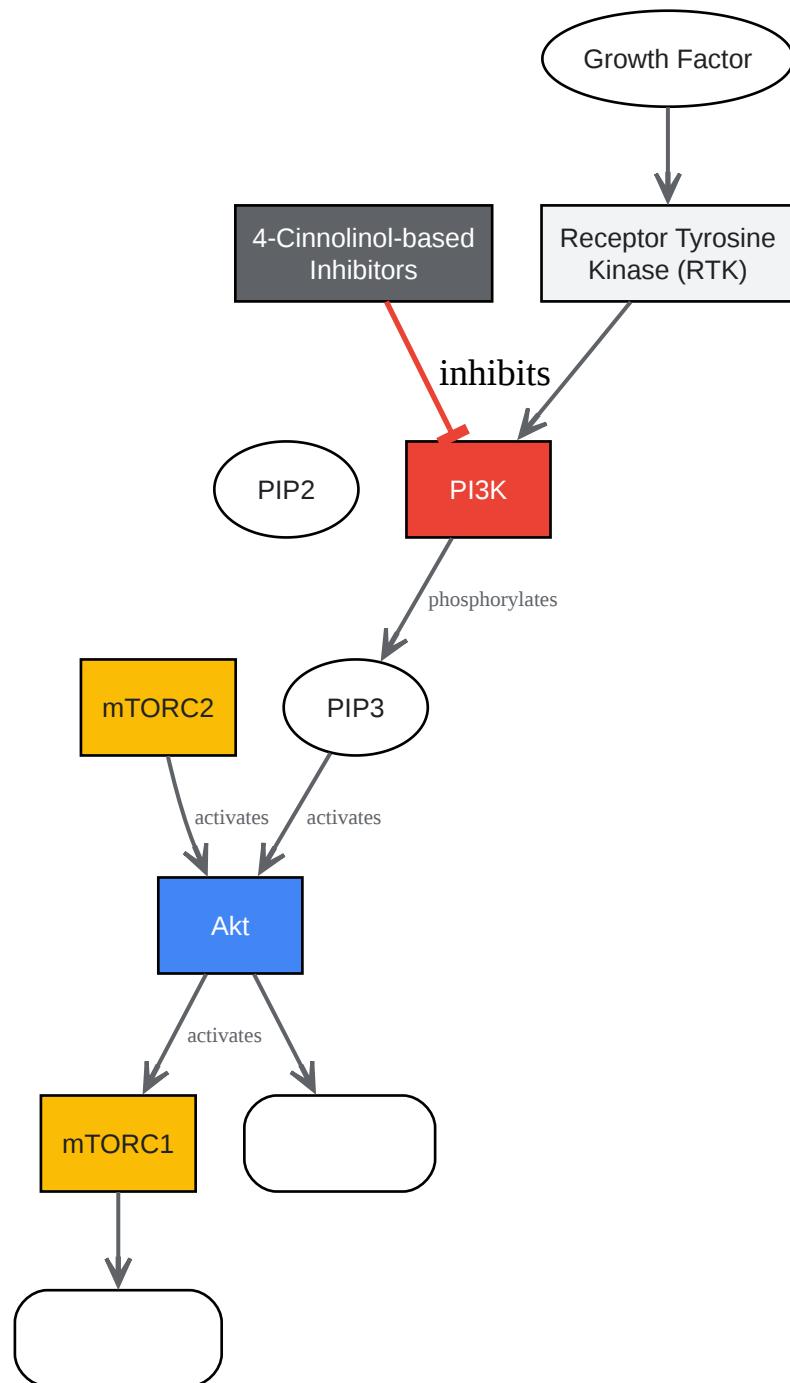
Compound ID	Target	IC50 (nM)	Cell Line	GI50 (µM)	Reference Compound	Target	IC50 (nM)
Cinnoline Derivative 1	PI3K α	15	A549 (Lung)	0.26	GDC-0941 (Pictilisib)	PI3K α	3
PI3K β	85	HCT116 (Colon)	2.04	PI3K δ	3		
PI3K δ	25	PC3 (Prostate)	1.14	PI3K β	33		
PI3K γ	120	PI3K γ	75				
Cinnoline Derivative 2	PI3K α	28	A549 (Lung)	0.55	AZD5363 (Capivasertib)	AKT1	3
PI3K β	150	HCT116 (Colon)	3.12	AKT2	8		
PI3K δ	45	PC3 (Prostate)	2.45	AKT3	8		
PI3K γ	210						
Cinnoline Derivative 3	PI3K α	8	A549 (Lung)	0.18	Gedatolisib (PF-05212384)	PI3K α	0.4
PI3K β	55	HCT116 (Colon)	1.55	PI3K γ	0.4		
PI3K δ	15	PC3 (Prostate)	0.88	mTOR	1.6		

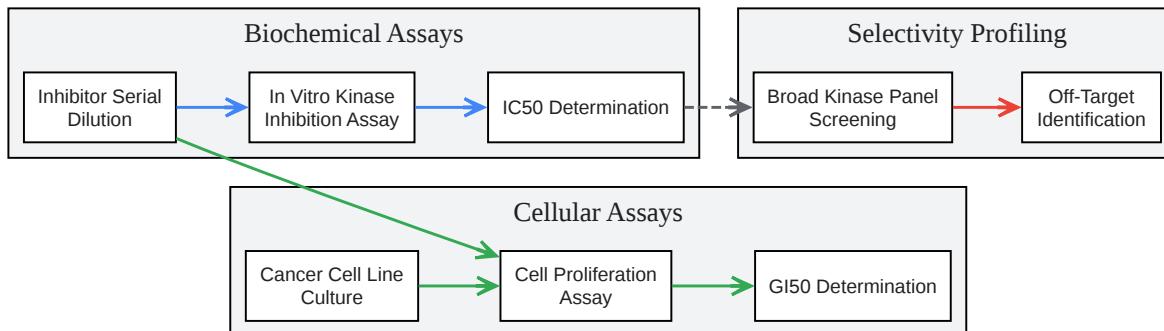
PI3Ky 90

Note: Data for cinnoline derivatives are sourced from a study on their development as PI3K inhibitors.^[1] Data for reference compounds are from publicly available databases and literature. This table is intended for comparative purposes and direct, head-to-head experimental comparisons may yield different results.

Signaling Pathway Context: The PI3K/Akt/mTOR Cascade

The **4-Cinnolinol**-based inhibitors discussed primarily target the PI3K enzyme, a key node in the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.^{[2][3][4]} Its aberrant activation is a common feature in many cancers.^[5]



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References

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